methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate
CAS No.: 338750-94-0
Cat. No.: VC7544735
Molecular Formula: C20H19N3O4
Molecular Weight: 365.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338750-94-0 |
|---|---|
| Molecular Formula | C20H19N3O4 |
| Molecular Weight | 365.389 |
| IUPAC Name | methyl 4-[(5-ethoxy-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |
| Standard InChI | InChI=1S/C20H19N3O4/c1-3-27-18-17(19(24)23(22-18)16-7-5-4-6-8-16)13-21-15-11-9-14(10-12-15)20(25)26-2/h4-13,22H,3H2,1-2H3 |
| Standard InChI Key | AXRQMMZBTIGCSZ-LGMDPLHJSA-N |
| SMILES | CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure comprises a pyrazole ring substituted with an ethoxy group at position 3, a phenyl group at position 1, and a ketone at position 5. A methylideneamino bridge connects the pyrazole moiety to a methyl benzoate group at position 4 of the benzene ring. This arrangement creates a planar, conjugated system that influences its electronic properties and reactivity . The IUPAC name, methyl 4-[(5-ethoxy-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate, reflects this connectivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₄ | |
| Molecular Weight | 365.389 g/mol | |
| IUPAC Name | methyl 4-[(5-ethoxy-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate | |
| InChI Key | AXRQMMZBTIGCSZ-LGMDPLHJSA-N |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The pyrazole ring’s protons resonate between δ 6.5–7.5 ppm in ¹H NMR, while the methyl benzoate group’s ester carbonyl appears near δ 165–170 ppm in ¹³C NMR. The ethoxy group’s methyl protons typically show a triplet at δ 1.2–1.4 ppm .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving condensation reactions. A representative method involves:
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Diazotization: 3′-Amino-2′-hydroxybiphenyl-3-carboxylic acid is treated with sodium nitrite in acidic methanol to form a diazonium salt .
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Coupling Reaction: The diazonium salt reacts with 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one under basic conditions (pH 8–9) to form the hydrazone linkage .
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Esterification: The carboxylic acid intermediate is methylated using methanol and hydrochloric acid to yield the final ester .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 88% | |
| Coupling | Triethylamine, 15–25°C | 85–90% | |
| Esterification | Methanol, HCl, 45°C | 90% |
Crystallographic Insights
Although no direct crystal structure exists for this compound, analogous pyrazole derivatives crystallize in triclinic systems (P1) with unit cell parameters a = 7.245 Å, b = 12.522 Å, c = 13.789 Å, and angles α = 75.42°, β = 79.63°, γ = 83.23° . Hydrogen bonding between the pyrazole’s NH and the ester’s carbonyl oxygen stabilizes the lattice, as observed in related structures .
Physicochemical Properties
Thermodynamic Parameters
Predicted properties include a boiling point of 476.1±55.0°C and a density of 1.23±0.1 g/cm³ . The pKa of 7.12±0.20 suggests moderate acidity, likely from the pyrazole’s NH group .
Table 3: Experimental and Predicted Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Boiling Point | 476.1±55.0°C | Predicted | |
| Density | 1.23±0.1 g/cm³ | Predicted | |
| pKa | 7.12±0.20 | Predicted |
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). It degrades under strong acidic or basic conditions due to ester hydrolysis or pyrazole ring opening.
Applications in Medicinal Chemistry
Biological Activity
Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. The ethoxy and phenyl groups enhance lipophilicity, facilitating membrane penetration, while the conjugated system may intercalate DNA or inhibit enzymes like cyclooxygenase-2 (COX-2) .
Drug Development Prospects
As a research chemical (priced at $647.61–$687.35 per 1–10 mg), it serves as a scaffold for optimizing pharmacokinetic profiles . Current studies focus on modifying the ethoxy group to improve metabolic stability.
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